![molecular formula C14H17Cl2N3O2 B2801497 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide CAS No. 1218481-76-5](/img/structure/B2801497.png)
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which results in the inhibition of neurotransmitter release and the modulation of neuronal excitability. This compound blocks the binding of adenosine to the A1 receptor, which leads to the activation of adenylate cyclase and the increase of cAMP levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In cardiovascular tissues, this compound reduces myocardial infarction size, improves cardiac function, and reduces oxidative stress. In the brain, this compound improves cognitive function, reduces neuroinflammation, and protects against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of A1 receptor signaling. Another advantage is its potency, which allows for the use of lower concentrations in experiments. One of the limitations is its relatively low solubility in water, which requires the use of organic solvents in experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose titration in experiments.
Direcciones Futuras
There are several future directions for the study of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide. One direction is the development of more potent and selective A1 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is the investigation of the potential side effects and toxicity of A1 receptor antagonists in vivo. Finally, the investigation of the potential use of A1 receptor antagonists in combination with other therapies for enhanced efficacy in disease treatment is another future direction.
Métodos De Síntesis
The synthesis of 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-3,5-dimethylpyridine with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-3,5-dimethylpyridin-4-yl)acetate. This intermediate is then reacted with piperidine and sodium hydride to form ethyl 2-(2-(piperidin-1-yl)acetyl)-2-(2-chloro-3,5-dimethylpyridin-4-yl)acetate. The final step involves the hydrolysis of the ester group to form this compound.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In cardiovascular research, this compound has been shown to reduce myocardial infarction size and improve cardiac function in animal models. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3,6-dichloro-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-9(14(21)19-7-3-2-4-8-19)17-13(20)12-10(15)5-6-11(16)18-12/h5-6,9H,2-4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCASWYPXOHDDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)

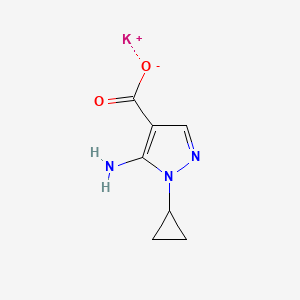
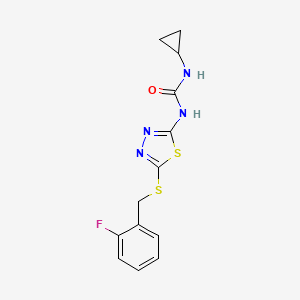
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2801421.png)
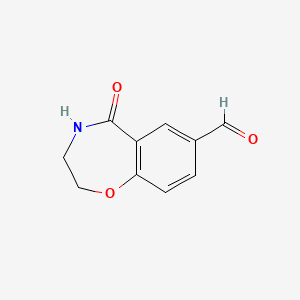

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801427.png)
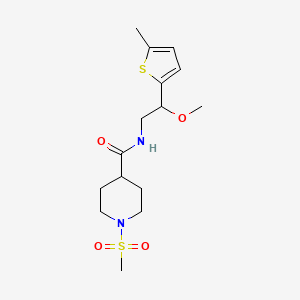
![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)

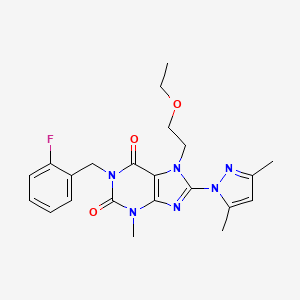
![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)